molecular formula C10H9ClF2O2 B13296056 2-(6-Chloro-2,3-difluorophenyl)butanoic acid

2-(6-Chloro-2,3-difluorophenyl)butanoic acid

Cat. No.: B13296056
M. Wt: 234.62 g/mol
InChI Key: HNEHYEZZSVIKAQ-UHFFFAOYSA-N
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Description

2-(6-Chloro-2,3-difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H9ClF2O2. This compound is characterized by the presence of a chlorinated and difluorinated phenyl ring attached to a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of 2-(6-Chloro-2,3-difluorophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2,3-difluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorinated and difluorinated phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups to the phenyl ring.

Scientific Research Applications

2-(6-Chloro-2,3-difluorophenyl)butanoic acid is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2,3-difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor binding. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenylacetic acid
  • 2-Chloro-3,6-difluorobenzoic acid

Uniqueness

2-(6-Chloro-2,3-difluorophenyl)butanoic acid is unique due to the specific arrangement of its chlorinated and difluorinated phenyl ring and butanoic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C10H9ClF2O2

Molecular Weight

234.62 g/mol

IUPAC Name

2-(6-chloro-2,3-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H9ClF2O2/c1-2-5(10(14)15)8-6(11)3-4-7(12)9(8)13/h3-5H,2H2,1H3,(H,14,15)

InChI Key

HNEHYEZZSVIKAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1F)F)Cl)C(=O)O

Origin of Product

United States

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